4-Methylaminomethyl-quinolin-2-ol
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Overview
Description
4-Methylaminomethyl-quinolin-2-ol is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylaminomethyl-quinolin-2-ol can be achieved through various methods. One common approach involves the reaction of 2-methylquinoline with methylamine under heating conditions . This method typically involves the following steps:
Starting Material: 2-methylquinoline.
Reagent: Methylamine.
Reaction Conditions: Heating the mixture to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as one-pot reactions or the use of catalysts to enhance reaction rates and yields . These methods aim to optimize the production process while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Methylaminomethyl-quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the quinoline ring .
Scientific Research Applications
4-Methylaminomethyl-quinolin-2-ol has a broad range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylaminomethyl-quinolin-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 4-Methylaminomethyl-quinolin-2-ol, widely used in medicinal and industrial chemistry.
2-Methylquinoline: A precursor in the synthesis of this compound.
4-Aminomethylquinoline: Another derivative of quinoline with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its methylaminomethyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-(methylaminomethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-7-8-6-11(14)13-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJYWDRFQHCJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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